

Area Per Lipid of DOPC in a Bilayer: A Technical Guide

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Compound of Interest

Compound Name: **1,2-Dioleoyl-sn-glycero-3-phosphocholine**

Cat. No.: **B1670884**

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This in-depth technical guide provides a comprehensive overview of the area per lipid for **1,2-dioleoyl-sn-glycero-3-phosphocholine** (DOPC) in a bilayer, a critical parameter for understanding membrane biophysics. The document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and a visual representation of the experimental workflow.

Quantitative Data Summary

The area per lipid of a DOPC bilayer is a key structural parameter that is influenced by the experimental or computational method employed, as well as environmental conditions such as temperature, hydration, and the presence of other molecules like cholesterol. Below is a summary of reported values from various techniques.

Experimental/Computational Method	Temperature (°C)	Area per Lipid (Å²)	Reference
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Experimental			
X-ray & Neutron Scattering (Simultaneous Analysis)	30	67.4 ± 1.0	[1] [2]
X-ray Scattering	30	~72.4 (re-evaluated to be smaller)	[1]
<hr/>			
Computational (Molecular Dynamics)			
MD Simulation (CHARMM36)	Not Specified	68.8 (at zero membrane tension)	[3]
MD Simulation (CHARMM36)	Not Specified	73.5 (at 15 dyn/cm membrane tension)	[3]
MD Simulation (Coarse-Grained)	37 (310 K)	66 (wet), 64 (dry)	[4]
MD Simulation	Not Specified	Gradually decreases with increasing cholesterol	[5]
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Experimental and Computational Protocols

The determination of the area per lipid of a DOPC bilayer relies on a variety of sophisticated experimental and computational techniques. This section outlines the generalized protocols for the most common methods.

X-ray Scattering

X-ray scattering is a powerful technique for determining the structure of lipid bilayers. The area per lipid is typically derived from the analysis of the electron density profile perpendicular to the bilayer plane.

1. Sample Preparation:

- **Multilamellar Vesicles (MLVs):** DOPC lipid is dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film. The film is hydrated with a buffer solution and vortexed to form a suspension of MLVs.
- **Oriented Bilayers:** For higher resolution data, oriented samples are prepared. A common technique is the "rock and roll method," where a solution of DOPC in an appropriate solvent is slowly evaporated on a flat substrate (e.g., silicon wafer or mica) with gentle rocking motion to create a stack of well-aligned bilayers.^[3]

2. Data Acquisition:

- The hydrated lipid sample is placed in a temperature- and humidity-controlled chamber.
- A collimated beam of X-rays (typically from a synchrotron source) is directed at the sample.
- The scattered X-rays are detected by a 2D detector. The scattering pattern, which consists of a series of Bragg peaks for MLVs or diffuse scattering for oriented fluid-phase bilayers, is recorded.

3. Data Analysis:

- The raw scattering data is corrected for background scattering and detector response.
- For MLVs, the lamellar D-spacing (the distance between repeating bilayer units) is determined from the positions of the Bragg peaks.
- A model of the electron density profile across the bilayer is constructed. This model typically represents different parts of the lipid molecule (headgroup, acyl chains) as Gaussian distributions.
- The model is then fit to the experimental scattering data to determine the structural parameters, including the headgroup-to-headgroup distance (DHH) and the hydrocarbon thickness (2DC).

- The area per lipid (AL) is calculated from the lipid volume (VL) and the bilayer thickness using the relationship: $AL = 2VL / DB$, where DB is the total bilayer thickness.

Neutron Scattering

Neutron scattering is particularly useful for studying lipid bilayers due to its sensitivity to isotopic substitution (hydrogen vs. deuterium), which allows for contrast variation experiments.

1. Sample Preparation:

- Sample preparation is similar to that for X-ray scattering (MLVs or oriented bilayers).
- For contrast variation studies, deuterated lipids or deuterated water (D_2O) are used. For example, protiated DOPC can be hydrated with D_2O to enhance the scattering contrast between the lipid and the solvent.^{[6][7]}

2. Data Acquisition:

- The sample is placed in a temperature-controlled sample holder in the path of a neutron beam.
- Small-angle neutron scattering (SANS) instruments are typically used to probe the overall structure of the vesicles or bilayers.
- The scattered neutrons are detected, and the scattering intensity as a function of the scattering vector (q) is recorded.

3. Data Analysis:

- The data is analyzed by fitting a model of the neutron scattering length density (SLD) profile to the experimental data.
- By using different D_2O/H_2O ratios in the solvent, different parts of the bilayer can be highlighted, providing more constraints for the structural model.
- Similar to X-ray scattering analysis, the area per lipid is derived from the determined bilayer thickness and the known volume of the lipid molecule. The simultaneous analysis of both X-

ray and neutron scattering data can provide a more accurate determination of the area per lipid.[\[1\]](#)[\[2\]](#)

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the structure and dynamics of lipid bilayers at an atomic or coarse-grained level.

1. System Setup:

- A bilayer of DOPC molecules is constructed using molecular modeling software (e.g., CHARMM-GUI). This typically involves placing two leaflets of lipids in a simulation box.
- The bilayer is solvated with a water model (e.g., TIP3P) and counter-ions are added to neutralize the system.
- The system is parameterized using a force field (e.g., CHARMM36 for all-atom simulations or Martini for coarse-grained simulations) which defines the potential energy of the system as a function of the atomic coordinates.

2. Simulation Protocol:

- The system is first subjected to energy minimization to remove any steric clashes.
- A series of equilibration steps are performed, typically under constant number of particles, volume, and temperature (NVT ensemble), followed by equilibration under constant number of particles, pressure, and temperature (NPT ensemble). During NPT equilibration, the simulation box dimensions are allowed to fluctuate, enabling the bilayer to reach its equilibrium area per lipid.
- A production run is then performed for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the system adequately.

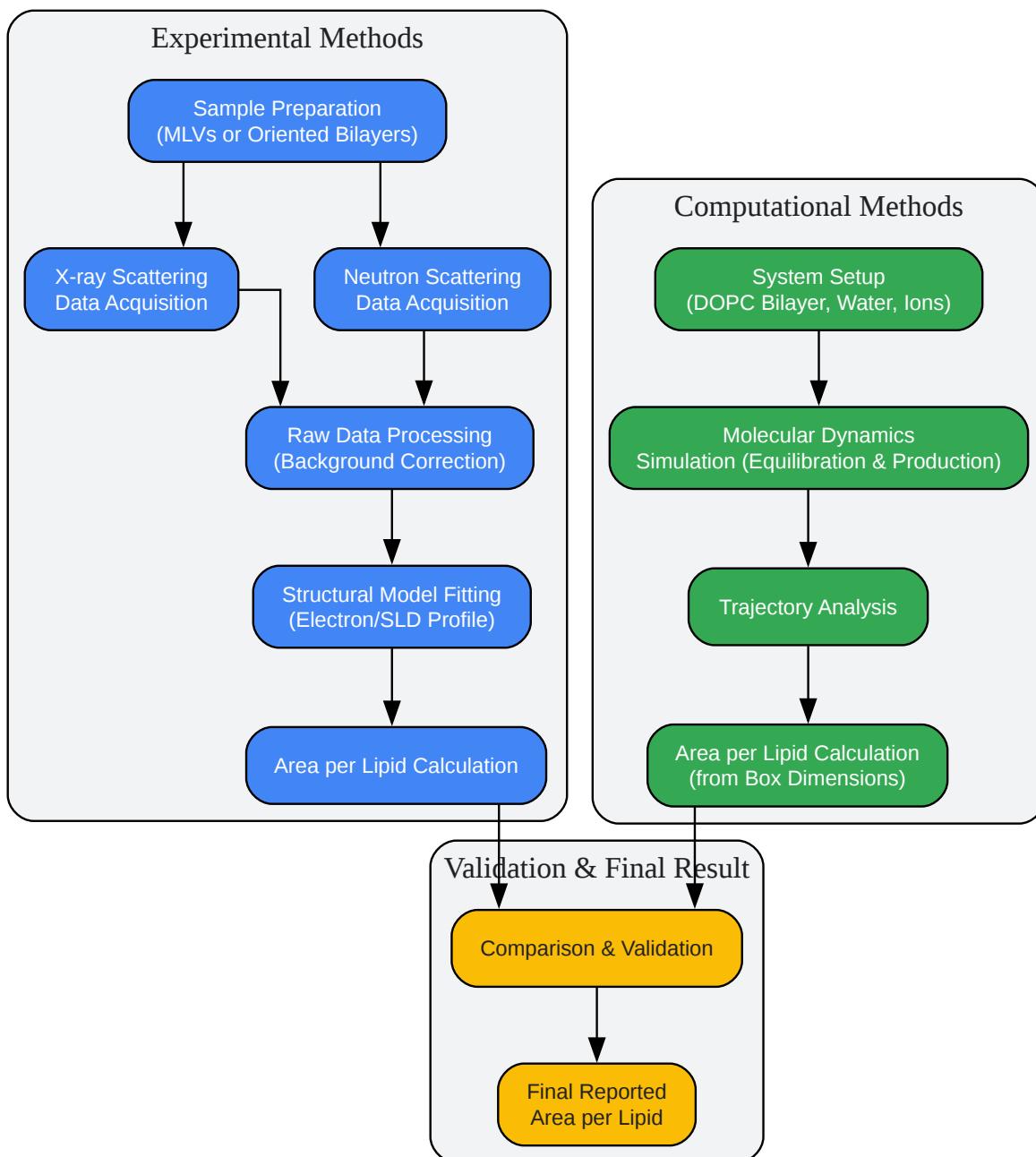
3. Data Analysis:

- The trajectory from the production run is analyzed to calculate various structural properties.

- The area per lipid is calculated by dividing the average xy-dimensions of the simulation box by the number of lipids in one leaflet.
- Other properties such as bilayer thickness, order parameters of the acyl chains, and electron density profiles can also be calculated and compared with experimental data for validation.
[\[3\]](#)[\[8\]](#)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the area per lipid of a DOPC bilayer using experimental and computational methods.

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Caption: Workflow for determining the area per lipid of a DOPC bilayer.

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